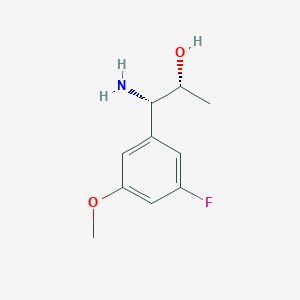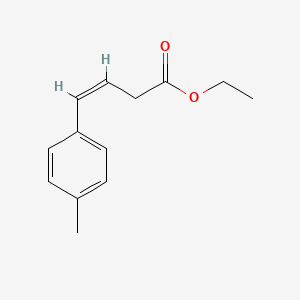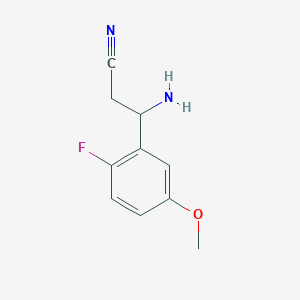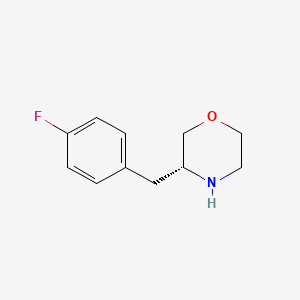![molecular formula C16H27BN2O4S B15234991 3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)
3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of chemistry and biology. Boronic esters are known for their versatility in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a suitable catalyst. The process can be carried out under mild conditions, making it efficient and scalable . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is typically conducted at room temperature.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with reactions often conducted at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction can produce alcohols or other reduced forms .
Applications De Recherche Scientifique
3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound can target specific molecular pathways involving boron, influencing cellular processes and potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the sulfonamido and dimethylaminoethyl groups.
Methylboronic acid pinacol ester: Another boronic ester with different substituents, leading to different reactivity and applications.
Vinylboronic acid pinacol ester: Contains a vinyl group, making it suitable for different types of coupling reactions.
Uniqueness
The presence of the sulfonamido and dimethylaminoethyl groups allows for additional interactions and reactivity compared to simpler boronic esters .
Propriétés
Formule moléculaire |
C16H27BN2O4S |
|---|---|
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
2-(dimethylamino)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C16H27BN2O4S/c1-15(2)16(3,4)23-17(22-15)13-8-7-9-14(12-13)18-24(20,21)11-10-19(5)6/h7-9,12,18H,10-11H2,1-6H3 |
Clé InChI |
IKDAPNDODKWQKX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


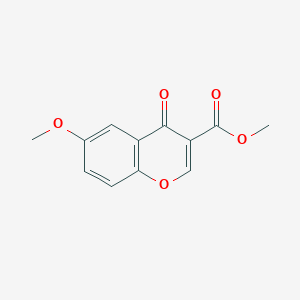

![8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15234927.png)






![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)
